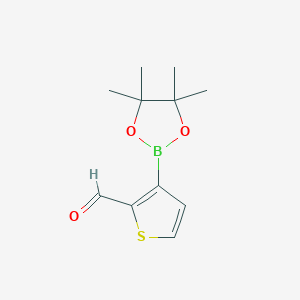
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of transition metal catalysts for the hydroboration of alkyl or aryl alkynes and alkenes .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For example, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a density of 1.1±0.1 g/cm³, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde has been utilized in the synthesis of fluorescent probes. A study by You-min (2014) describes the synthesis of a novel near-infrared indole carbazole borate fluorescent probe using this compound. The synthesized probe was created through multiple reactions, including electrophilic substitution and Vilsmeier reaction, and shows potential for applications in fluorescence imaging and sensing (Shen You-min, 2014).
Crystal Structure and DFT Studies
The compound is also significant in crystallographic studies and density functional theory (DFT) analyses. Huang et al. (2021) investigated the crystal structure of similar boric acid ester intermediates using X-ray diffraction and DFT, offering insights into their physicochemical properties and potential applications in material science (P.-Y. Huang et al., 2021).
Synthesis of Organic Electron-Donors
In the field of organic electronics, Bifari and El-Shishtawy (2021) synthesized new organic electron-donors derived from carbazole and phenothiazine using this compound. These donors are key intermediates in synthetic approaches for electronic applications (Elham N. Bifari & R. El-Shishtawy, 2021).
Molecular Electrostatic Potential Analysis
In addition to structural analysis, the compound has been used in studying molecular electrostatic potentials. Huang et al. (2021) also investigated the molecular electrostatic potential and frontier molecular orbitals of boric acid ester intermediates, revealing key physicochemical properties of these compounds (P. Huang et al., 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are often used in suzuki-miyaura coupling reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, these compounds typically act as a source of organoboron, which can form carbon-carbon bonds with organic halides .
Biochemical Pathways
In general, boronic acid derivatives are known to participate in various organic synthesis reactions, including the suzuki-miyaura coupling reaction .
Result of Action
In the context of organic synthesis, the result of its action would typically be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group. Additionally, the presence of certain catalysts or reagents can influence the compound’s reactivity in chemical reactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYKYHKDVEBKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

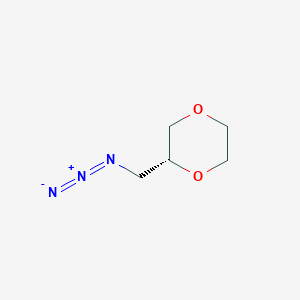

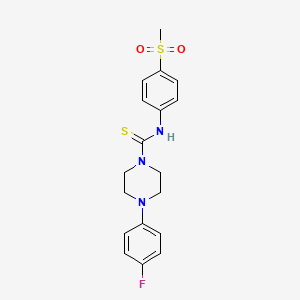
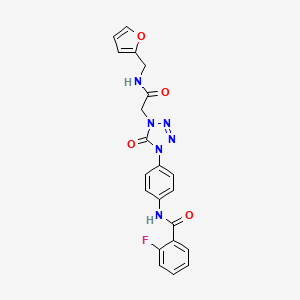
![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)
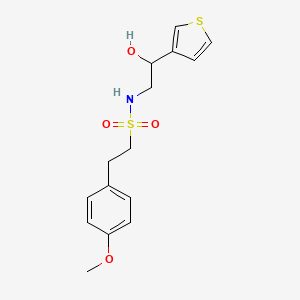
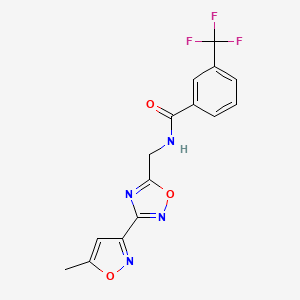

![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)
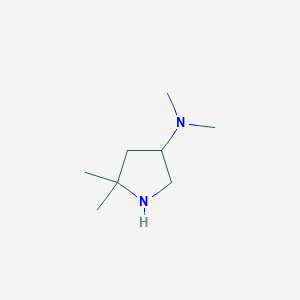
![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)
![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2410726.png)
